molecular formula C16H14F3N5O2S B2906654 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 891135-65-2

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2906654
CAS RN: 891135-65-2
M. Wt: 397.38
InChI Key: CORXGPQBCMGRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
BenchChem offers high-quality 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with the [1,2,4]triazolo[4,3-a]pyrimidin moiety have been synthesized and shown to possess promising antibacterial activity against standard bacteria and multidrug-resistant clinical isolates . This suggests that our compound could be explored for its efficacy in treating bacterial infections, particularly those resistant to conventional antibiotics.

Green Chemistry Synthesis

The synthesis of related [1,2,4]-triazole derivatives has been achieved under green chemistry conditions, using natural catalysts like lemon juice . This indicates that our compound could also be synthesized in an environmentally friendly manner, contributing to sustainable chemical practices.

Energetic Materials Development

Similar fused heterocycles have been investigated for their energetic properties, such as in the synthesis of novel energetic salts . The compound could potentially be used to develop new high-energy-density materials for various applications, including propellants and explosives.

Selectivity Index and Safety Profile

Some [1,2,4]-triazole derivatives have demonstrated a high selectivity index towards antimicrobial activity against specific pathogens compared to mammalian cells, suggesting a good safety profile . This property could be beneficial in minimizing side effects when developing pharmaceuticals.

Impurity Monitoring in Pharmaceuticals

Derivatives of similar structures are used in monitoring and controlling impurity levels in pharmaceutical formulations . Our compound could serve a similar purpose, ensuring the quality and safety of medications.

Material Science

The structural moiety of our compound is related to those used in the synthesis of materials with specific properties, such as certain esters used in material science . This opens up possibilities for its application in the development of new materials with unique properties.

properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-8-9(2)24-14(21-13(8)26)22-23-15(24)27-7-12(25)20-11-5-3-10(4-6-11)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORXGPQBCMGRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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